18-methyl-11-methylene-Estra-4-ene-3-one-17-ol

Description

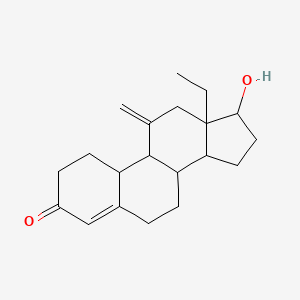

Chemical Name: 18-Methyl-11-methylene-Estra-4-ene-3-one-17-ol

CAS Number: 220332-82-1

Structural Formula:

- Core structure: Estrane (18-carbon steroidal backbone)

- Key substituents:

- 11-Methylene group (CH₂=) at position 11.

- 18-Methyl group (CH₃) at position 16.

- 3-Keto group (C=O) at position 2.

- 17-Hydroxyl group (-OH) at position 17.

Properties

IUPAC Name |

13-ethyl-17-hydroxy-11-methylidene-1,2,6,7,8,9,10,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-3-20-11-12(2)19-15-7-5-14(21)10-13(15)4-6-16(19)17(20)8-9-18(20)22/h10,15-19,22H,2-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNGALYODUITSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC(=C)C3C(C1CCC2O)CCC4=CC(=O)CCC34 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation and Protection Steps

Oxidation of 11α-Hydroxy Group : The first step often involves the oxidation of the 11α-hydroxy group to form a triketone intermediate. This can be achieved using various oxidizing agents, such as the Parikh-Doering oxidation method.

Protection of Ketone Groups : To prevent unwanted reactions during the synthesis, the ketone groups at positions 3 and 17 are protected as acetals or ketals. Ethylene glycol and triethyl orthoformate are commonly used for this purpose.

Olefination at Position 11

The introduction of the methylene group at position 11 is typically achieved through a Wittig reaction or similar olefination methods. This involves treating the protected intermediate with a phosphonium salt in the presence of a base.

Deprotection and Final Steps

Detailed Synthesis Pathways

Pathway Involving Wittig Reaction

- Starting Material : 11α-Hydroxy-18-methyl-estra-4-en-3,17-dione

- Oxidation : Convert to 18-methyl-estra-4-en-3,11,17-trione using an oxidizing agent like pyridine-SO3 in DMSO.

- Protection : Protect the ketone groups at positions 3 and 17 as acetals using ethylene glycol and triethyl orthoformate.

- Wittig Reaction : Introduce the methylene group at position 11 using methyl triphenylphosphonium iodide and a base.

- Deprotection : Remove the protecting groups under acidic conditions to obtain 18-methyl-11-methylene-estra-4-ene-3-one-17-ol .

Pathway Involving Peterson Olefination

- Starting Material : 13β-Ethyl-11-hydroxy-gon-4-ene-3,17-dione

- Protection : Protect the ketone groups at positions 3 and 17 as diethylene ketals.

- Peterson Olefination : Introduce the methylene group at position 11 using a Peterson olefination reaction.

- Deprotection and Ethynylation : Remove protecting groups and introduce an ethynyl group at position 17 if necessary.

Comparison of Synthesis Methods

| Method | Starting Material | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Wittig Reaction | 11α-Hydroxy-18-methyl-estra-4-en-3,17-dione | Oxidation, Protection, Wittig Reaction | Efficient for industrial scale, fewer steps | Requires careful control of reaction conditions |

| Peterson Olefination | 13β-Ethyl-11-hydroxy-gon-4-ene-3,17-dione | Protection, Peterson Olefination | Allows for diverse functionalization | More complex and longer synthesis pathway |

Chemical Reactions Analysis

Types of Reactions

18-methyl-11-methylene-Estra-4-ene-3-one-17-ol undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like halogens and organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group at position 17 can yield a ketone, while reduction of the carbonyl group at position 3 can produce a hydroxyl group .

Scientific Research Applications

18-methyl-11-methylene-Estra-4-ene-3-one-17-ol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex steroidal compounds.

Biology: Studied for its effects on cellular processes and hormone regulation.

Industry: Utilized in the large-scale production of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 18-methyl-11-methylene-Estra-4-ene-3-one-17-ol involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of progestins, it plays a crucial role in modulating hormone levels and reproductive functions. The compound interacts with progesterone receptors, influencing gene expression and cellular responses .

Comparison with Similar Compounds

Comparative Analysis with Analogous Steroids

Structural Comparison

Key Structural Differences :

- 11-Methylene vs. 13-Ethyl : The 11-methylene group in the target compound enhances rigidity and receptor binding compared to Desogestrel’s 13-ethyl substitution .

- 18-Methyl vs. 17α-Ethynyl : The 18-methyl group distinguishes it from ethinylestradiol, reducing estrogenic activity .

- 3-Keto vs. 3-Methoxy: The 3-keto group (common in progestins) contrasts with Methoxydienone’s 3-methoxy group, which is linked to androgenic effects .

Functional and Pharmacological Comparison

Receptor Binding and Activity

Progestogenic Activity :

- Estrogenic/Androgenic Activity: Lacks the 17α-ethynyl group of ethinylestradiol, minimizing estrogenic side effects . No significant androgenic activity due to the absence of 17α-alkylation (unlike Methoxydienone) .

Metabolic Stability

- Glucuronidation: Similar to nandrolone metabolites, the 17-OH group undergoes glucuronidation via UDP-glucuronosyltransferases (UGTs), enhancing excretion . Slower metabolism than Desogestrel due to the absence of a 17α-ethynyl group, which accelerates hepatic clearance .

Antigonadotrophic Effects

Industrial Relevance

- Used by pharmaceutical manufacturers (e.g., China Resources Zizhu) to produce high-value steroidal APIs, with a shelf life of 2–3 years under controlled storage .

Biological Activity

18-methyl-11-methylene-Estra-4-ene-3-one-17-ol is a synthetic steroid compound classified as a progestin. It possesses a unique structural configuration characterized by a methyl group at the 18th carbon and a methylene group at the 11th position of the estrane backbone. This compound is primarily utilized in hormonal therapies, particularly in contraceptive formulations, due to its ability to interact with progesterone receptors.

The molecular formula of 18-methyl-11-methylene-Estra-4-ene-3-one-17-ol is , with a molecular weight of approximately 276.39 g/mol. Its structural characteristics facilitate specific interactions with progesterone receptors, making it valuable in various therapeutic applications.

Progestational Effects

As a progestin, 18-methyl-11-methylene-Estra-4-ene-3-one-17-ol exhibits significant biological activity by mimicking the actions of natural progesterone. Its primary functions include:

- Hormonal Regulation : It plays a crucial role in regulating menstrual cycles and maintaining pregnancy.

- Endometrial Effects : The compound promotes secretory changes in the endometrium, essential for embryo implantation.

- Contraceptive Applications : Its progestational properties make it effective in preventing ovulation when used in contraceptive formulations.

Binding Affinity

Studies have demonstrated that 18-methyl-11-methylene-Estra-4-ene-3-one-17-ol has a high binding affinity for progesterone receptors. This interaction is critical for its pharmacological effects, influencing both its efficacy and safety profile.

Comparative Analysis with Similar Compounds

The biological activity of 18-methyl-11-methylene-Estra-4-ene-3-one-17-ol can be compared to other progestins based on structural features and pharmacological profiles:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Desogestrel | 13-Ethyl group | Lower estrogenic activity; used in contraceptives |

| Etonogestrel | 13-Ethyl group; hydroxy group | Long-lasting contraceptive effect |

| Norethisterone | Ethynyl group at C17 | Strong androgenic activity; used for various therapies |

| Levonorgestrel | Ethynyl group; methyl group | Widely used as a contraceptive; lower side effects |

The unique methylene and methyl substitutions in 18-methyl-11-methylene-Estra-4-ene-3-one-17-ol provide distinct receptor interactions and metabolic stability compared to these similar compounds.

Pharmacodynamics and Therapeutic Applications

The pharmacodynamics of 18-methyl-11-methylene-Estra-4-ene-3-one-17-ol involve its interaction with hormonal pathways beyond progesterone receptors, potentially affecting other steroid hormone pathways. This broad interaction profile is essential for optimizing therapeutic regimens and minimizing side effects.

Case Studies

Several clinical studies have evaluated the effectiveness of progestins, including 18-methyl-11-methylene-Estra-4-ene-3-one-17-ol, in various therapeutic contexts:

- Contraceptive Efficacy : A clinical trial demonstrated that formulations containing this compound effectively prevented ovulation in women, showcasing its reliability as a contraceptive agent.

- Hormonal Replacement Therapy : Research indicates that this progestin can be beneficial in hormone replacement therapies, particularly for postmenopausal women, by alleviating symptoms associated with estrogen therapy.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most reliable for structural elucidation of 18-methyl-11-methylene-Estra-4-ene-3-one-17-ol, and how are spectral discrepancies resolved?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C NMR, is critical for confirming the compound’s backbone and substituents. The 11-methylene group () and 3-ketone moiety produce distinct signals in NMR spectra, while Infrared (IR) spectroscopy validates carbonyl stretches (~1700 cm). Discrepancies in stereochemical assignments (e.g., 17-hydroxyl configuration) can be resolved via X-ray crystallography or NOE (Nuclear Overhauser Effect) experiments . Mass spectrometry (MS) with high resolution (HRMS) confirms molecular weight (e.g., ) and fragmentation patterns.

Q. What synthetic routes are documented for synthesizing 18-methyl-11-methylene-Estra-4-ene-3-one-17-ol, and what are common intermediates?

- Methodological Answer : The compound is synthesized via steroid backbone modifications. A key intermediate is 17α-ethyl-18-methylestr-4-en-3-one , where the 11-methylene group is introduced via Wittig or Horner-Wadsworth-Emmons reactions. For example, reacting a 11-keto precursor with methylenetriphenylphosphorane yields the 11-methylene moiety. Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Yield optimization requires strict anhydrous conditions to prevent hydroxyl group oxidation .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data for 18-methyl-11-methylene-Estra-4-ene-3-one-17-ol in progesterone receptor (PR) binding assays?

- Methodological Answer : Contradictions may arise from receptor isoform specificity (PR-A vs. PR-B) or assay conditions (e.g., cell lines, co-activators). To resolve this:

- Use competitive binding assays with radiolabeled ligands (e.g., H-R5020) and PR-transfected cells.

- Perform dose-response curves (IC) under standardized pH and temperature conditions.

- Validate results with co-immunoprecipitation to assess receptor dimerization or transactivation assays (luciferase reporters). Cross-reference with structural analogs (e.g., desogestrel, a 13-ethyl variant) to identify substituent-specific effects .

Q. What analytical strategies are recommended for detecting trace impurities (e.g., 11-keto byproducts) in 18-methyl-11-methylene-Estra-4-ene-3-one-17-ol batches?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (240 nm) is optimal. Use a C18 column and gradient elution (acetonitrile/water) to separate impurities. For quantification:

- Limit tests (ICH guidelines) set thresholds for 11-keto derivatives (<0.1% w/w).

- LC-MS/MS identifies low-abundance impurities via fragmentation patterns (e.g., m/z 299 for dehydro derivatives).

- Forced degradation studies (acid/base hydrolysis, oxidation) validate method robustness .

Q. How does the 11-methylene group influence the compound’s metabolic stability in hepatic microsomal assays?

- Methodological Answer : The 11-methylene group reduces oxidative metabolism compared to 11-keto analogs. To assess this:

- Incubate the compound with human liver microsomes (HLM) and NADPH.

- Monitor depletion via LC-MS over 60 minutes.

- Compare half-life () and intrinsic clearance () with control compounds (e.g., ethisterone). The methylene group’s electron-withdrawing effect may slow CYP3A4-mediated oxidation .

Data Analysis and Experimental Design

Q. What statistical models are appropriate for analyzing dose-dependent effects of 18-methyl-11-methylene-Estra-4-ene-3-one-17-ol in cell proliferation assays?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model ) to calculate EC values. For significance testing:

- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.

- Normalize data to vehicle controls and report confidence intervals (95%).

- Address outliers via Grubbs’ test or robust regression .

Q. How should researchers design experiments to differentiate between genomic and non-genomic signaling pathways activated by 18-methyl-11-methylene-Estra-4-ene-3-one-17-ol?

- Methodological Answer :

- Genomic effects : Measure mRNA levels (qPCR) of PR-responsive genes (e.g., SGK1) after 6–24 hours.

- Non-genomic effects : Assess rapid signaling (≤30 minutes) via Western blot for phosphorylated ERK or AKT.

- Use PR antagonists (e.g., RU486) or transcription inhibitors (actinomycin D) to isolate pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.